N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: Reduction reactions may target different functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: Biologically, N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine: In medicine, the compound's anti-inflammatory properties are of particular interest. It has been studied for its efficacy in treating conditions such as arthritis and other inflammatory diseases. Its antimicrobial activity also suggests potential use in combating infections.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to a reduction in inflammation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential biological processes.
Molecular Targets and Pathways:
Inflammation: The compound may target enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Antimicrobial Activity: It may interact with bacterial cell wall components or inhibit key enzymes required for microbial survival.
Comparison with Similar Compounds
Benzoxazole Derivatives: Other benzoxazole derivatives with varying substituents on the benzoxazole ring.
Sulfonyl Benzamide Derivatives: Compounds containing similar sulfonyl and amide functional groups.
Uniqueness: N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide stands out due to its specific combination of the benzoxazole ring and the methylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMGZQNGZKQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.